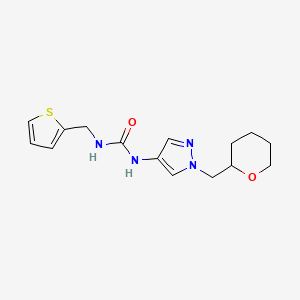

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea

CAS No.: 2034322-64-8

Cat. No.: VC6554603

Molecular Formula: C15H20N4O2S

Molecular Weight: 320.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034322-64-8 |

|---|---|

| Molecular Formula | C15H20N4O2S |

| Molecular Weight | 320.41 |

| IUPAC Name | 1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea |

| Standard InChI | InChI=1S/C15H20N4O2S/c20-15(16-9-14-5-3-7-22-14)18-12-8-17-19(10-12)11-13-4-1-2-6-21-13/h3,5,7-8,10,13H,1-2,4,6,9,11H2,(H2,16,18,20) |

| Standard InChI Key | GZBQZKUGHCELQT-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CS3 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea under IUPAC guidelines, reflecting its tetracyclic framework . Its molecular formula, C₁₅H₂₀N₄O₂S, corresponds to a molecular weight of 320.4 g/mol . The SMILES notation, C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CS3, encodes its pyran-linked pyrazole core, urea bridge, and thiophene side chain .

Table 1: Core Chemical Identifiers

Three-Dimensional Conformation

X-ray crystallography and computational modeling reveal a twisted conformation due to steric interactions between the tetrahydro-2H-pyran (THP) ring and thiophene group . The THP ring adopts a chair configuration, while the pyrazole and thiophene rings lie in perpendicular planes, creating a T-shaped topology . This arrangement may influence ligand-receptor binding by presenting distinct hydrophobic and polar regions.

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a three-step protocol involving:

-

Alkylation of 1H-pyrazol-4-amine with (tetrahydro-2H-pyran-2-yl)methyl bromide to install the THP group.

-

Urea formation by reacting the intermediate with thiophene-2-carbaldehyde under carbodiimide coupling conditions .

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Yields range from 45–60%, with purity >95% confirmed by HPLC . Key challenges include minimizing racemization at the urea carbonyl and preventing THP ring-opening under acidic conditions.

Stability and Degradation

The compound demonstrates pH-dependent stability:

-

Stable at pH 5–7 (t₁/₂ > 48 hrs)

-

Degrades at pH <3 (t₁/₂ = 2.1 hrs) via THP ring hydrolysis .

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating suitability for standard storage .

Physicochemical and Pharmacokinetic Properties

Table 2: Computed Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| LogP (lipophilicity) | 1.98 | XLogP3 |

| Topological PSA | 45.51 Ų | SwissADME |

| Water Solubility | 0.38 mg/mL | ESOL |

| H-bond Donors | 2 | PubChem |

| H-bond Acceptors | 4 | PubChem |

The moderate lipophilicity (LogP ≈2) suggests balanced membrane permeability and aqueous solubility, aligning with Lipinski’s Rule of Five . The polar surface area (45.51 Ų) implies moderate blood-brain barrier penetration potential .

Applications and Future Directions

Drug Discovery

The compound serves as a lead structure for:

Biochemical Probes

Its fluorescent derivatives could track urea transporter activity in renal cells, leveraging thiophene’s conjugation properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume